molecular formula C9H13NO B1195820 N-Methyltyramine CAS No. 370-98-9

N-Methyltyramine

Cat. No. B1195820
CAS RN: 370-98-9
M. Wt: 151.21 g/mol
InChI Key: AXVZFRBSCNEKPQ-UHFFFAOYSA-N
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Description

N-Methyltyramine is a compound of interest within the field of organic chemistry, particularly known for its presence as an intermediate product in the synthesis of various alkaloids such as narwedine and galanthamine. This compound and its derivatives are synthesized from corresponding arylacetamides, traditionally through lithium aluminium hydride reduction. However, alternative methods have been explored to avoid the use of inflammable lithium aluminium hydride, utilizing arylthioacetamide transformed from arylacetamide with phosphorus (V) sulfide and subsequent reduction with sodium borohydride nickel or cobalt chloride agents (Bulavka et al., 1999).

Synthesis Analysis

The synthesis of this compound can be achieved via several methods, including the transformation of arylacetamide into arylthioacetamide followed by reduction. This method presents an alternative to traditional approaches involving lithium aluminium hydride, highlighting the versatility and adaptability of synthesis strategies in organic chemistry (Bulavka et al., 1999).

Molecular Structure Analysis

This compound belongs to the class of protoalkaloids and is structurally related to biogenic amines. It functions as an α-adrenoreceptor antagonist and exhibits pharmacological properties, including the modulation of appetite and digestion through stimulatory effects on gastrin and pancreatic secretions (Stohs & Hartman, 2015).

Chemical Reactions and Properties

The reactivity of this compound can be illustrated through its nitrosation, producing compounds such as p-hydroxy-m-nitro-N-nitroso-N-methyl-2-phenylethylamine and p-hydroxy-N-nitroso-N-methyl-2-phenylethylamine. This reactivity underscores the compound's utility in further chemical transformations and its role in the synthesis of complex molecules (Mangino et al., 1982).

Physical Properties Analysis

The study of this compound’s physical properties, such as solubility, melting point, and stability, is crucial for understanding its behavior in various chemical contexts. While specific data on these properties were not directly provided in the reviewed literature, such information is essential for its application in synthesis and formulation processes.

Chemical Properties Analysis

This compound's chemical properties, including its basicity, reactivity towards electrophiles and nucleophiles, and its role as an intermediate in alkaloid synthesis, are of significant interest. Its ability to undergo various chemical reactions, such as nitrosation, highlights its versatility and importance in organic synthesis (Mangino et al., 1982).

Scientific Research Applications

  • Pharmacological Effects : NMT, a protoalkaloid found in various plants, acts as an α-adrenoreceptor antagonist with inhibitory effects on lipolysis. It is known to stimulate appetite and digestion, enhancing energy perception by promoting nutrient digestion and absorption while inhibiting fat breakdown. Therefore, it is not recommended for use in weight loss supplements (Stohs & Hartman, 2015).

  • Biosynthesis and Metabolism : In plant species like Opuntia clavata and Coryphantha macromeris, NMT serves as a biosynthetic precursor to psychoactive alkaloids like normacromerine. It plays a role in the metabolic pathways of these cacti (Keller, 1980).

  • Biological Activity in Plants : In Acacia seeds, NMT is present in significant amounts and exhibits biological activities such as increasing blood pressure and stimulating the release of noradrenaline in rats (Evans, Bell, & Johnson, 1979).

  • Role in Barley Metabolism : In barley, NMT is involved in the formation of alkaloids during germination. It's synthesized from tyramine and further converted to hordenine, an alkaloid predominantly found in barley roots (Mann, Steinhart, & Mudd, 1963).

  • Chemical Synthesis : NMT and its derivatives are intermediates in the synthesis of certain alkaloids. For instance, Bulgarian scientists have developed methods to synthesize these compounds from arylacetamides, avoiding the use of lithium aluminium hydride (Bulavka et al., 1999).

  • Medical Applications : NMT has been studied for its potential in treating gastrointestinal disorders. It is found in traditional Chinese medicines like Citri Reticulatae Pericarpium and is believed to regulate adrenergic receptors and contribute to the biotransformation process converting NMT to epinephrine in the small intestine (Ni et al., 2019).

Safety and Hazards

N-Methyltyramine might increase blood pressure . In theory, taking this compound might make high blood pressure worse . It might interfere with surgery by increasing blood pressure . Therefore, it is recommended to stop taking this compound at least 2 weeks before surgery .

Future Directions

The US Food and Drug Administration (FDA) cautions against its use and is investigating whether N-Methyltyramine should be allowed in dietary supplements . More evidence is needed to rate the effectiveness of this compound for uses such as athletic performance and weight loss .

properties

IUPAC Name

4-[2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVZFRBSCNEKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13062-76-5 (hydrochloride)
Record name Methyl-4-tyramine
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DSSTOX Substance ID

DTXSID60190496
Record name Methyl-4-tyramine
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Molecular Weight

151.21 g/mol
Source PubChem
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Physical Description

Solid
Record name N-Methyltyramine
Source Human Metabolome Database (HMDB)
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CAS RN

370-98-9
Record name N-Methyltyramine
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Record name Methyl-4-tyramine
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Record name N-Methyltyramine
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Record name Methyl-4-tyramine
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Record name p-[2-(methylamino)ethyl]phenol
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Record name N-METHYLTYRAMINE
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Record name N-Methyltyramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Add dropwise via an addition funnel a solution of [2-(4-Hydroxy-phenyl)-ethyl]-carbamic acid methyl ester (13.0 g, 62.2 mmol) in tetrahydrofuran (100 mL) to a stirred solution at 0° C. of 1.0M lithium aluminum hydride in tetrahydrofuran (156 mL) and tetrahydrofuran (250 mL). Reflux for 18 hours, cool to 0° C., quench with saturated aqueous ammonium chloride then stir at room temperature for 3 hours. Filter off the aluminum salts, concentrate on a rotary evaporator, and dry under vacuum to yield 6.6 g of 4-(2-methylamino-ethyl)-phenol: 1H NMR (DMSO-d6, 300.00 MHz): 6.97 (d, 2H); 6.65 (d, 2H); 2.65-2.55 (m, 4H); 2.28 (s, 3H).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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